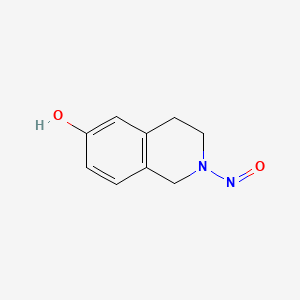
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound that forms an essential part of the isoquinoline alkaloids family. These compounds are known for their diverse biological activities and are widely distributed in nature . The nitroso group in this compound adds unique chemical properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the functionalization of the tetrahydroisoquinoline core. One common method includes the nitrosation of 1,2,3,4-tetrahydroisoquinolin-6-ol using nitrosating agents under controlled conditions . The reaction conditions often require acidic or neutral pH to facilitate the formation of the nitroso group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitroso group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group under mild conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol has several applications in scientific research:
作用機序
The mechanism of action of 2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with various molecular targets and pathways. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This can result in the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its broad range of biological activities.
6-Hydroxytetrahydroisoquinoline: A hydroxylated derivative with distinct chemical properties.
2-Nitro-1,2,3,4-tetrahydroisoquinoline: An oxidized form with different reactivity and applications.
Uniqueness
2-Nitroso-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of the nitroso group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C9H10N2O2 |
|---|---|
分子量 |
178.19 g/mol |
IUPAC名 |
2-nitroso-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C9H10N2O2/c12-9-2-1-8-6-11(10-13)4-3-7(8)5-9/h1-2,5,12H,3-4,6H2 |
InChIキー |
OONFMUOHFJQHTN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1C=C(C=C2)O)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[3-({3-[(5-azidopentyl)oxy]phenyl}amino)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13458718.png)
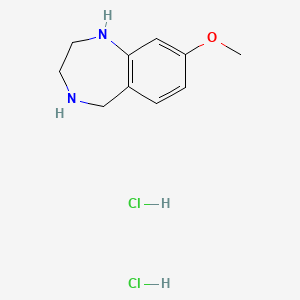
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![3-fluoro-N'-[(1E)-1-(pyridin-2-yl)ethylidene]benzohydrazide](/img/structure/B13458732.png)
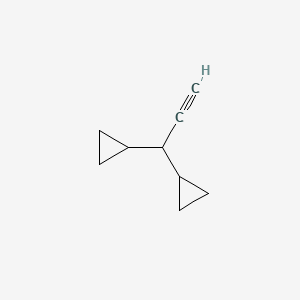
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
![8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
amine hydrochloride](/img/structure/B13458758.png)
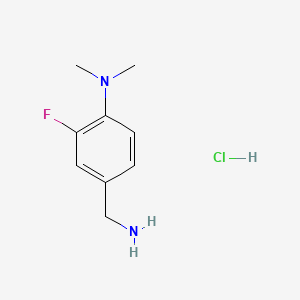
![2-[2-(Tert-butoxy)ethyl]piperidine](/img/structure/B13458767.png)
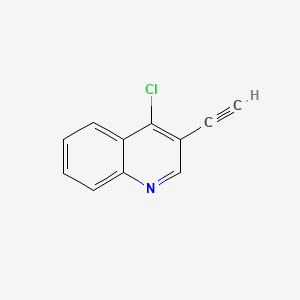
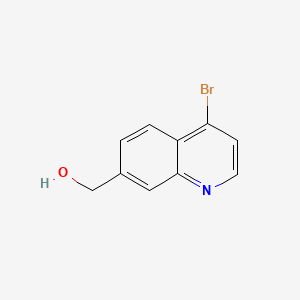
![Methyl 3-{[(tert-butoxy)carbonyl]amino}-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13458781.png)
